Paliperidone Palmitate N-Oxide is an impurity standard of Paliperidone . Paliperidone is an antipsychotic medication used to treat a range of mental health conditions, primarily schizophrenia and schizoaffective disorder . It is sold under the brand name Invega . The molecular formula of Paliperidone Palmitate N-Oxide is C39H57FN4O5 and its molecular weight is 680.89 .
The synthesis of Paliperidone involves the DBU (1,8-diazabicycloundec-7-ene) catalyzed N-alkylation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride in methanol as the solvent and diisopropylamine as a base .
Paliperidone Palmitate crystallizes in space group P 2 1 / c with a = 34.415 40(35), b = 10.093 49(7), c = 10.904 92(9) Å, β = 94.3917(9)°, V = 3776.94 (6) Å 3, and Z = 4 .
The mechanism of Paliperidone in vitro release is a reactive dissolution, i.e., dissolution of solid particles of Paliperidone Palmitate to the surrounding medium followed by conversion to Paliperidone in the liquid phase .
Paliperidone Palmitate has a higher surface free energy (SFE). More small particles are attached to the Paliperidone Palmitate surface under the influence of crystallization temperature . Different crystallization processes do not change the crystal of Paliperidone Palmitate, but change the crystallinity of Paliperidone Palmitate .
Paliperidone Palmitate N-Oxide is a derivative of paliperidone, which is an atypical antipsychotic medication used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is particularly notable for its extended-release formulation, allowing for less frequent dosing compared to traditional antipsychotics. The N-oxide form is produced through oxidative processes, enhancing the pharmacological profile of paliperidone.
Paliperidone Palmitate N-Oxide is derived from paliperidone, which itself is a metabolite of risperidone. The classification of this compound falls under the category of antipsychotic agents, specifically atypical antipsychotics. These drugs are known for their efficacy in treating various psychiatric conditions while generally producing fewer extrapyramidal side effects than typical antipsychotics.
The synthesis of paliperidone palmitate involves the palmitoylation of paliperidone. This process typically includes the following steps:
The methodologies employed are well-established in organic synthesis, allowing for high yields and purity of the final product.
The molecular structure of paliperidone palmitate N-Oxide includes a complex arrangement featuring a piperidine ring, a benzisoxazole moiety, and a long-chain fatty acid (palmitate). The N-oxide modification introduces an oxygen atom at the nitrogen atom of the piperidine ring.
Paliperidone Palmitate N-Oxide can undergo various chemical reactions, particularly in terms of its reactivity as an oxidized compound:
Paliperidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. The mechanism involves:
The N-oxide form may enhance these effects due to improved pharmacokinetic properties, potentially leading to better therapeutic outcomes .
Paliperidone Palmitate N-Oxide exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and stability during formulation development .
Paliperidone Palmitate N-Oxide has significant applications in pharmacology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: